Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro-
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Overview
Description
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- is a complex organic compound with a unique structure that combines elements of cyclopentane, oxazine, and chlorophenoxy groups
Preparation Methods
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- involves several steps. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the oxazine moiety. The chlorophenoxy group is then added through a series of substitution reactions. Industrial production methods often involve the use of metal-catalyzed reactions to increase yield and efficiency .
Chemical Reactions Analysis
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The chlorophenoxy group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- can be compared to other similar compounds, such as:
Cyclopentadienyl anion: This compound shares the cyclopentane ring but lacks the oxazine and chlorophenoxy groups.
2,4,5-Trichlorophenoxyacetic acid: This compound contains a chlorophenoxy group but has a different overall structure and applications.
The uniqueness of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro- lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Properties
CAS No. |
61387-22-2 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C13H10ClNO3/c14-8-4-6-9(7-5-8)17-13-15-12(16)10-2-1-3-11(10)18-13/h4-7H,1-3H2 |
InChI Key |
ONCXAHZPAVMQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)OC(=NC2=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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